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molecular formula C22H18Cl2FNO3 B8650705 Ethyl 6-(5-chloro-2-((4-chloro-2-fluorobenzyl)oxy)benzyl)picolinate

Ethyl 6-(5-chloro-2-((4-chloro-2-fluorobenzyl)oxy)benzyl)picolinate

Cat. No. B8650705
M. Wt: 434.3 g/mol
InChI Key: WGOSUQFHQDEFND-UHFFFAOYSA-N
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Patent
US07759369B2

Procedure details

117 g (0.27 mol) of ethyl 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)-methyl]-2-pyridinecarboxylate were dissolved in ethanol (1 litre) (heating required) and 2M sodium hydroxide (200 ml) was added while still hot. Left to crystallise, and when at room temperature was diluted with an equal volume of water. After one hour at room temperature the solid was filtered off and washed with ethanol/water (1:3). MLS (mother liquors) were evaporated to remove ethanol, the solid was filtered off and the two lots were combined and washed with water and ether. Dried in a vacuum oven for 16 hours at 40° C. and 3 days at 60° C. Yield 110.5 g.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:20][CH2:21][C:22]2[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][C:23]=2[F:29])=[C:6]([CH2:8][C:9]2[N:14]=[C:13]([C:15]([O:17]CC)=[O:16])[CH:12]=[CH:11][CH:10]=2)[CH:7]=1.[OH-].[Na+:31]>C(O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:20][CH2:21][C:22]2[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][C:23]=2[F:29])=[C:6]([CH2:8][C:9]2[N:14]=[C:13]([C:15]([O-:17])=[O:16])[CH:12]=[CH:11][CH:10]=2)[CH:7]=1.[Na+:31] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
117 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)CC1=CC=CC(=N1)C(=O)OCC)OCC1=C(C=C(C=C1)Cl)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
Left
CUSTOM
Type
CUSTOM
Details
to crystallise
ADDITION
Type
ADDITION
Details
when at room temperature was diluted with an equal volume of water
FILTRATION
Type
FILTRATION
Details
After one hour at room temperature the solid was filtered off
Duration
1 h
WASH
Type
WASH
Details
washed with ethanol/water (1:3)
CUSTOM
Type
CUSTOM
Details
MLS (mother liquors) were evaporated
CUSTOM
Type
CUSTOM
Details
to remove ethanol
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed with water and ether
CUSTOM
Type
CUSTOM
Details
Dried in a vacuum oven for 16 hours at 40° C. and 3 days at 60° C
Duration
3 d

Outcomes

Product
Name
Type
Smiles
ClC=1C=CC(=C(C1)CC1=CC=CC(=N1)C(=O)[O-])OCC1=C(C=C(C=C1)Cl)F.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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